N-(3-acetylphenyl)nicotinamide

Catalog No.
S667903
CAS No.
329222-95-9
M.F
C14H12N2O2
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-acetylphenyl)nicotinamide

CAS Number

329222-95-9

Product Name

N-(3-acetylphenyl)nicotinamide

IUPAC Name

N-(3-acetylphenyl)pyridine-3-carboxamide

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-4-2-6-13(8-11)16-14(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,16,18)

InChI Key

VLNZENGMOKSDAH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2

Antibacterial and Antibiofilm Properties

Proteomics Research

Therapeutic and Cosmeceutical Applications

NAD+ Synthesis

Treatment of Skin Conditions

N-(3-acetylphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It features a nicotinamide moiety linked to a 3-acetylphenyl group, which contributes to its unique chemical properties and potential biological activities. This compound is of interest due to its structural similarity to nicotinamide, a form of vitamin B3, which plays crucial roles in cellular metabolism and energy production.

  • Acylation Reaction: The compound can be synthesized through the acylation of nicotinamide with 3-acetylphenol. This reaction generally proceeds via the formation of an acyl chloride intermediate.
  • Condensation Reaction: The condensation between 3-acetylphenol and nicotinoyl chloride leads to the formation of N-(3-acetylphenyl)nicotinamide. The reaction can be catalyzed by bases or conducted under reflux conditions to enhance yield and purity .
  • Characterization Techniques: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of characteristic functional groups and structural integrity .

N-(3-acetylphenyl)nicotinamide exhibits significant biological activities, particularly in the context of cancer research. Studies indicate that it may act as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. Its binding affinity and inhibitory action have been confirmed through computational docking studies and in vitro assays . Additionally, its potential antioxidant properties suggest roles in protecting cells from oxidative stress.

Several methods have been reported for synthesizing N-(3-acetylphenyl)nicotinamide:

  • Acid Chloride Method: Nicotinoyl chloride is reacted with 3-acetylphenol under controlled conditions, often using solvents like dichloromethane or ethanol, leading to high yields of the desired product .
  • Reflux Method: The mixture is refluxed with catalytic amounts of acetic acid, which facilitates the acylation process and improves product yield .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that simplify the process by combining multiple steps into a single reaction vessel, enhancing efficiency .

N-(3-acetylphenyl)nicotinamide has potential applications across various fields:

  • Pharmaceuticals: Due to its anti-cancer properties, it may be developed into therapeutic agents targeting specific cancer pathways.
  • Nutraceuticals: As a derivative of nicotinamide, it could be explored for health supplements aimed at improving metabolic health.
  • Research Tools: Its unique structure makes it useful in biochemical research for studying enzyme interactions and metabolic pathways involving nicotinamide derivatives.

Interaction studies have shown that N-(3-acetylphenyl)nicotinamide binds effectively to VEGFR-2, demonstrating strong van der Waals interactions and hydrogen bonding with specific amino acids in the receptor's active site. Computational studies further elucidate these interactions, indicating that modifications in its structure could enhance binding affinity and specificity .

N-(3-acetylphenyl)nicotinamide shares similarities with several compounds in terms of structure and function. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
NicotinamidePyridine ring with amide groupEssential for NAD+ synthesis
N-(4-acetylphenyl)nicotinamidePara-substituted phenyl groupShows different biological activity compared to N-(3-acetylphenyl)nicotinamide
N-(2-hydroxyethyl)nicotinamideHydroxyethyl substituent on the pyridinePotential neuroprotective effects
N-(4-hydroxymethyl)nicotinamideHydroxymethyl group attachedInvolved in cellular signaling pathways

The uniqueness of N-(3-acetylphenyl)nicotinamide lies in its specific substitution pattern, which influences its binding properties and biological activities compared to these similar compounds.

XLogP3

1.4

Dates

Modify: 2023-08-15

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